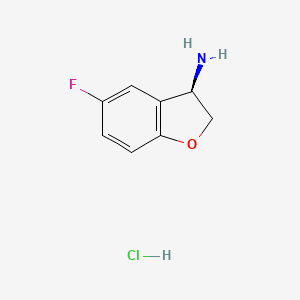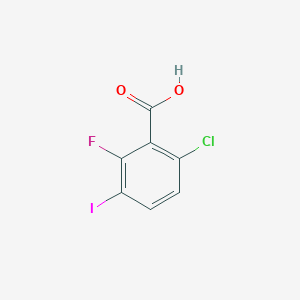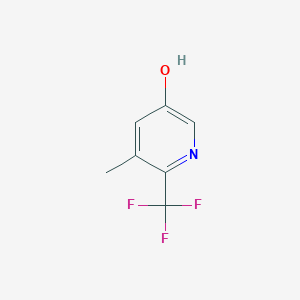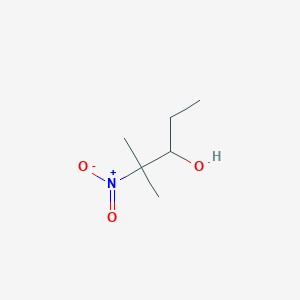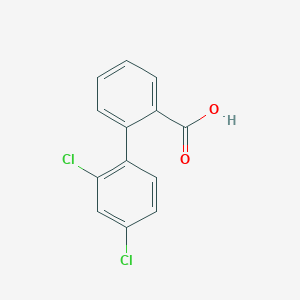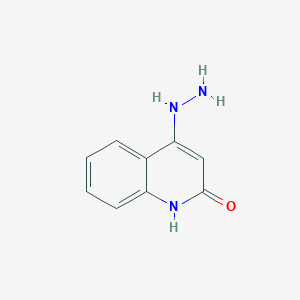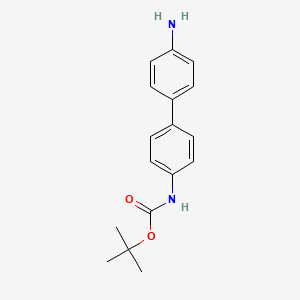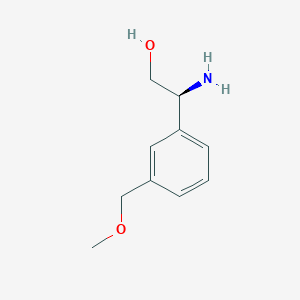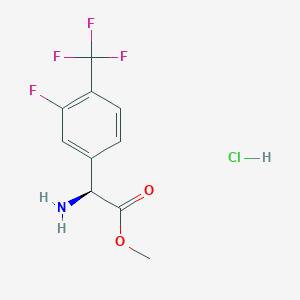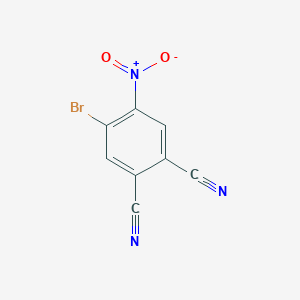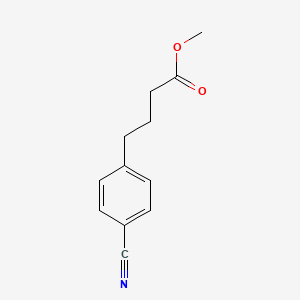![molecular formula C19H20F3NO B3049502 1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol CAS No. 208989-32-6](/img/structure/B3049502.png)
1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol
Vue d'ensemble
Description
1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol is a chemical compound with the molecular formula C19H20F3NO . It is also known as 1-BENZYL-4-HYDROXY-4- (3-TRIFLUOROTOLYL)PIPERIDINOL .
Synthesis Analysis
The synthesis of a similar compound, Trifluperidol, involves a Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride, which gives 1-benzyl-4- (3- (trifluoromethyl)phenyl)piperidin-4-ol . Catalytic hydrogenation then removes the benzyl protecting group to give 4- [3- (trifluoromethyl)phenyl]-4-piperidinol .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol consists of a piperidin-4-ol ring substituted with a benzyl group and a 2-(trifluoromethyl)phenyl group .Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
Several studies have focused on the synthesis and evaluation of derivatives of 1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol for anti-acetylcholinesterase (AChE) activity, which is significant in the context of neurodegenerative diseases like Alzheimer's. For example, Sugimoto et al. (1992) and Sugimoto et al. (1990) investigated derivatives that showed potent inhibitory effects on AChE, with certain compounds demonstrating significant selectivity towards AChE over BuChE (butyrylcholinesterase) (Sugimoto et al., 1992) (Sugimoto et al., 1990).
Selective Estrogen Receptor Modulators (SERMs)
Yadav et al. (2011) explored derivatives based on a pharmacophore model for developing novel SERMs. These compounds, including chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, were evaluated against estrogen-responsive human breast cancer cells, although the activity was moderate due to potential issues with molecular bulk (Yadav et al., 2011).
Catalytic Properties in Organic Reactions
Kilic et al. (2008) examined ligands containing the 4-amino-1-benzyl piperidine group for their catalytic properties in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction in organic chemistry. This study highlights the potential application of such compounds in catalysis and organic synthesis (Kilic et al., 2008).
Antimicrobial Properties
Research by Kottapalle and Shinde (2021) synthesized derivatives that displayed potent antimicrobial activity. The study underscores the significance of structural modifications in enhancing the antimicrobial efficacy of such compounds (Kottapalle & Shinde, 2021).
Cytochrome P450 Enzyme Interaction
Hvenegaard et al. (2012) investigated the oxidative metabolism of a novel antidepressant and identified its interaction with various cytochrome P450 enzymes. This research provides insights into the metabolic pathways and enzyme interactions of related compounds (Hvenegaard et al., 2012).
Propriétés
IUPAC Name |
1-benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO/c20-19(21,22)17-9-5-4-8-16(17)18(24)10-12-23(13-11-18)14-15-6-2-1-3-7-15/h1-9,24H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVBEBRJPYXQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2C(F)(F)F)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632634 | |
| Record name | 1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208989-32-6 | |
| Record name | 1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

